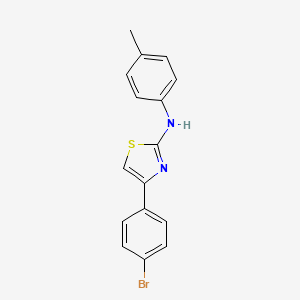![molecular formula C19H16N6S B10872002 8,9-Dimethyl-7-(4-pyridylmethyl)-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10872002.png)
8,9-Dimethyl-7-(4-pyridylmethyl)-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8,9-Dimethyl-7-(4-pyridylmethyl)-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine” is a complex heterocyclic compound that features a unique arrangement of pyrrolo, triazolo, and pyrimidine rings. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolo and triazolo rings.
Cross-coupling reactions: to attach the pyridylmethyl and thienyl groups.
Functional group transformations: to introduce the dimethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Batch or continuous flow synthesis: to improve efficiency.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or pyridylmethyl groups.
Reduction: Reduction reactions could target the nitrogen-containing rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include:
Oxidized derivatives: with additional oxygen-containing functional groups.
Reduced derivatives: with fewer double bonds or nitrogen atoms.
Substituted derivatives: with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Biological activity: Studied for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Investigated as potential therapeutic agents for various diseases.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Binding to specific molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: by inhibiting or activating certain processes.
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: A simpler analog without the dimethyl, pyridylmethyl, and thienyl groups.
2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: Lacks the dimethyl and pyridylmethyl groups.
Uniqueness
The presence of the dimethyl, pyridylmethyl, and thienyl groups in “8,9-Dimethyl-7-(4-pyridylmethyl)-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine” may confer unique properties such as enhanced biological activity or specific binding affinities.
Properties
Molecular Formula |
C19H16N6S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
11,12-dimethyl-10-(pyridin-4-ylmethyl)-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H16N6S/c1-12-13(2)24(10-14-5-7-20-8-6-14)18-16(12)19-22-17(15-4-3-9-26-15)23-25(19)11-21-18/h3-9,11H,10H2,1-2H3 |
InChI Key |
LXEIAXAWGZDWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CS4)CC5=CC=NC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10871924.png)

![3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine](/img/structure/B10871926.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871927.png)
![8-Ethyl-2-(4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10871932.png)
![2-(4-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871935.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10871939.png)
![N'-{2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide](/img/structure/B10871943.png)
![2-{[(2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10871945.png)
![2-{1-[(4-Methylphenyl)amino]ethylidene}-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B10871953.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-fluorobenzohydrazide](/img/structure/B10871959.png)
![2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10871970.png)
![5,5,7,7-tetramethyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10871971.png)
![16-(furan-2-yl)-14-methyl-4,12-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871989.png)
